![molecular formula C25H22N2O5 B6490452 N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide CAS No. 888454-22-6](/img/structure/B6490452.png)
N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, also known as 3,4-Dimethoxy-N-phenylacetamido-2-benzofurancarboxamide, is a compound that has been studied for its potential use in scientific research applications. It is a derivative of the benzofuran compound class and is known for its unique chemical and physical properties. This compound has been studied for its ability to bind to proteins, which could be beneficial in the development of drugs and therapies for various diseases.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide has been studied for its potential use in scientific research applications. This compound has been shown to bind to proteins, which could be beneficial in the development of drugs and therapies for various diseases. In addition, this compound has been studied for its potential use in the development of new materials, such as catalysts and resins.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is not well understood. However, it is believed that this compound binds to proteins, which could be beneficial in the development of drugs and therapies for various diseases. In addition, this compound has been shown to interact with certain enzymes, which could be beneficial in the development of new materials, such as catalysts and resins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide are not well understood. However, it has been shown to bind to proteins, which could be beneficial in the development of drugs and therapies for various diseases. In addition, this compound has been shown to interact with certain enzymes, which could be beneficial in the development of new materials, such as catalysts and resins.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide in laboratory experiments include its ability to bind to proteins, which could be beneficial in the development of drugs and therapies for various diseases. In addition, this compound has been shown to interact with certain enzymes, which could be beneficial in the development of new materials, such as catalysts and resins. However, the use of this compound in laboratory experiments is limited by its potential toxicity and its potential to interact with other compounds.
Future Directions
The potential future directions for the use of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide include the development of drugs and therapies for various diseases, the development of new materials, such as catalysts and resins, and the study of its biochemical and physiological effects. In addition, further research could be conducted to better understand the mechanism of action of this compound and to develop methods to reduce its potential toxicity.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide can be achieved through a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylacetamide in the presence of sodium hydroxide, which yields a Schiff base. This is followed by the reaction of the Schiff base with 2-chlorobenzoyl chloride in the presence of sodium hydroxide, which yields the desired product. The final step involves the reaction of the product with sodium hydroxide, which yields the desired compound.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCELRHSMJVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide |
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